molecular formula C15H23NO6Si B1417905 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid CAS No. 308815-83-0

2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid

Cat. No.: B1417905
CAS No.: 308815-83-0
M. Wt: 341.43 g/mol
InChI Key: UXUZQGZIXUXYHB-UHFFFAOYSA-N
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Description

2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid is a nitroaromatic compound featuring a phenoxyacetic acid backbone modified with a nitro group at the 2-position and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the 4-position of the benzene ring (). The TBDMS group enhances steric protection and stability, making this compound valuable in synthetic organic chemistry, particularly in multistep reactions requiring temporary hydroxyl protection.

Properties

IUPAC Name

2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-nitrophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6Si/c1-15(2,3)23(4,5)22-9-11-6-7-13(21-10-14(17)18)12(8-11)16(19)20/h6-8H,9-10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZQGZIXUXYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308815-83-0
Record name 2-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-nitrophenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308815-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid typically involves multiple steps. One common approach starts with the protection of a phenol group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This is followed by nitration to introduce the nitro group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the free phenol.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • This compound is utilized as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its ability to enhance drug efficacy and stability makes it a valuable asset in medicinal chemistry. For instance, the incorporation of this compound can improve the solubility and bioavailability of drugs, which is essential for therapeutic effectiveness .

Case Study: Anticancer Agents

  • Research has demonstrated that derivatives of this compound can be modified to create potent anticancer agents. Studies indicate that certain modifications lead to increased cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy .

Agricultural Chemistry

Formulation of Agrochemicals

  • The compound plays a significant role in the formulation of agrochemicals, particularly pesticides and herbicides. Its unique structure allows for better interaction with biological targets, leading to improved efficacy while minimizing environmental impact. This is particularly relevant in the development of selective herbicides that target specific plant species without affecting crops .

Case Study: Environmentally Friendly Pesticides

  • A study focused on the development of environmentally friendly pesticides incorporated this compound into formulations that demonstrated reduced toxicity to non-target organisms while maintaining high effectiveness against pests .

Analytical Chemistry

Detection and Quantification

  • In analytical chemistry, 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic acid is employed as a standard for detecting and quantifying nitrophenol derivatives. Its stability and reactivity make it suitable for use in various analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry .

Case Study: Environmental Monitoring

  • Researchers have utilized this compound in environmental monitoring studies to track pollution levels of nitrophenol derivatives in water bodies. The compound's reliability as a standard has facilitated accurate assessments of contamination levels, aiding regulatory compliance efforts .

Material Science

Development of Advanced Materials

  • The unique properties of this compound lend themselves well to material science applications. It is being explored for use in creating advanced materials such as coatings and polymers that require specific chemical resistance and durability. Its incorporation into materials can enhance performance characteristics, making them suitable for demanding applications .

Case Study: Protective Coatings

  • Research has shown that coatings formulated with this compound exhibit superior resistance to chemical degradation compared to traditional coatings. This advancement is particularly beneficial in industrial applications where material longevity is critical .

Biotechnology

Modification of Biomolecules

  • In biotechnology, 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic acid is used to modify biomolecules, facilitating studies on biological processes and the development of novel biotechnological applications. Its ability to interact with various biological macromolecules allows researchers to probe complex biochemical pathways effectively .

Case Study: Enzyme Activity Studies

  • The compound has been employed in studies aimed at understanding enzyme activity modulation. By modifying enzyme structures with this compound, researchers have gained insights into enzyme kinetics and mechanisms, paving the way for new biocatalysts .

Summary Table of Applications

Application AreaDescriptionNotable Case Studies
Pharmaceutical DevelopmentKey intermediate for drug synthesis enhancing efficacy and stabilityAnticancer agents with increased cytotoxicity
Agricultural ChemistryFormulation of effective pesticides and herbicidesEnvironmentally friendly pesticide formulations
Analytical ChemistryStandard for detecting nitrophenol derivativesEnvironmental monitoring studies
Material ScienceDevelopment of advanced materials with chemical resistanceProtective coatings exhibiting superior resistance
BiotechnologyModification of biomolecules for studying biological processesEnzyme activity modulation studies

Mechanism of Action

The mechanism of action of 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the phenoxy and acetic acid moieties can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Molecular Formula Substituents (Position on Benzene Ring) Functional Groups/Protection
2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid C₁₇H₂₇NO₆Si -NO₂ (2), -CH₂OTBDMS (4) TBDMS-protected hydroxymethyl, nitro
(2-Nitrophenoxy)acetic Acid (CAS 1878-87-1) C₈H₇NO₅ -NO₂ (2) Nitro, unsubstituted phenoxy
TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID (CAS N/A) C₁₃H₁₆N₂O₆ -NO₂ (4), -Boc-protected amino (2) Boc-protected amino, nitro
2-NITROPHENYL ACETATE (CAS 610-69-5) C₈H₇NO₄ -NO₂ (2), -OAc (ester) Ester, nitro
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide (CAS N/A) C₁₉H₂₄N₂O₂ -tert-butyl (4), -acetamide (linked to aniline derivative) Acetamide, tert-butyl, aniline derivative

Key Observations :

  • The TBDMS group in the target compound distinguishes it from simpler analogs like (2-Nitrophenoxy)acetic acid, which lack protective groups.
  • Steric bulk varies significantly: The TBDMS and tert-butyl groups (in the acetamide analog ) enhance stability but may reduce solubility in polar solvents.

Physicochemical Properties

Available data for select compounds are summarized below. Missing data for the target compound are inferred from structural analogs:

Property Target Compound (2-Nitrophenoxy)acetic Acid 2-NITROPHENYL ACETATE
Molecular Weight 393.49 g/mol 197.14 g/mol 181.15 g/mol
Melting Point No data No data No data
Boiling Point No data No data Estimated >300°C (analogous esters)
Solubility Likely low in water Low (hydrophobic nitro group) Low (ester functionality)
Stability High (TBDMS protection) Moderate Moderate (ester hydrolysis risk)

Notes:

  • The TBDMS group in the target compound improves thermal and chemical stability compared to unprotected analogs.
  • Solubility challenges are common across nitroaromatics due to hydrophobic substituents.

Q & A

Basic: What are the optimal synthetic conditions for maximizing yield and purity of this compound?

Methodological Answer:
The synthesis involves introducing the tert-butyldimethylsilyl (TBDMS) protecting group to the phenolic alcohol, followed by nitration and coupling to acetic acid. Key considerations include:

  • Protection: Use anhydrous conditions (e.g., TBDMSCl, imidazole in DMF) to prevent hydrolysis of the silyl ether .
  • Nitration: Control reaction temperature (0–5°C) to avoid over-nitration or decomposition .
  • Purification: Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate byproducts like unreacted starting materials or deprotected intermediates .

Basic: How can spectroscopic methods confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene), TBDMS methyl groups (δ 0.1–0.3 ppm), and acetic acid protons (δ 3.8–4.2 ppm) .
    • ¹³C NMR: Confirm the silyl ether (δ 18–25 ppm for Si-CH3) and carbonyl carbon (δ 170–175 ppm) .
  • Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected at m/z 397.2) .

Basic: What impurities arise during synthesis, and how are they mitigated?

Methodological Answer:
Common impurities include:

  • Deprotected intermediate: Monitor reaction progress via TLC. Use scavengers (e.g., molecular sieves) to absorb moisture during silylation .
  • Nitro reduction byproducts: Avoid reducing agents during purification. Characterize via HPLC with UV detection (λ = 254 nm for nitro groups) .

Advanced: How does the TBDMS group influence phenolic oxygen reactivity?

Methodological Answer:
The TBDMS group:

  • Steric hindrance: Shields the oxygen, reducing nucleophilicity in SN2 reactions.
  • Electronic effects: Stabilizes adjacent charges via σ-π hyperconjugation, altering reaction pathways.
    Compare reactivity with unprotected analogs using kinetic studies (e.g., alkylation rates) .

Advanced: Can computational modeling predict stability and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict redox behavior (e.g., nitro group reduction potential).
  • Molecular Dynamics (MD): Simulate solvation effects to optimize solvent choice for reactions .

Advanced: How to selectively reduce the nitro group without deprotecting TBDMS?

Methodological Answer:

  • Catalytic hydrogenation: Use Pd/C or PtO2 under mild H2 pressure (1–3 atm) in THF at 25°C.
  • Chemoselective agents: Employ SnCl2/HCl in ethanol, which preferentially reduces nitro groups over silyl ethers. Confirm selectivity via ¹H NMR .

Advanced: What challenges arise in scaling synthesis to gram-scale?

Methodological Answer:

  • Exothermic reactions: Use jacketed reactors for temperature control during nitration.
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction endpoints .

Advanced: How does TBDMS steric hindrance affect nucleophilic aromatic substitution?

Methodological Answer:

  • Competitive experiments: Compare reaction rates of TBDMS-protected vs. unprotected substrates with nucleophiles (e.g., amines).
  • X-ray crystallography: Resolve spatial constraints around the aromatic ring .

Advanced: Which analytical techniques quantify degradation products?

Methodological Answer:

  • Forced degradation studies: Expose the compound to heat (40–60°C), UV light, or humidity.
  • HPLC-MS: Identify hydrolyzed products (e.g., free acetic acid or nitroso derivatives) using C18 columns and 0.1% TFA in mobile phase .

Advanced: How to design experiments for TBDMS deprotection mechanisms?

Methodological Answer:

  • Kinetic isotope effects: Use deuterated acids (e.g., DCl/D2O) to probe proton transfer steps.
  • In situ IR spectroscopy: Track Si-O bond cleavage (ν ~1050 cm⁻¹) during acid treatment .

Advanced: What role does this compound play in pharmaceutical synthesis?

Methodological Answer:

  • Building block: The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling).
  • Protecting group strategy: TBDMS ensures orthogonal protection in multi-step syntheses (e.g., antitumor agents) .

Advanced: How to resolve contradictions in spectroscopic data?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., aromatic vs. acetoxy protons).
  • Variable Temperature NMR: Detect conformational changes causing anomalous shifts .

Advanced: What bioassays are relevant for nitroaromatic analogs?

Methodological Answer:

  • Antimicrobial assays: Test against S. aureus or E. coli using disk diffusion.
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .

Advanced: How to optimize solubility for heterogeneous reactions?

Methodological Answer:

  • Co-solvent systems: Use DMSO/water mixtures (≤10% DMSO) to enhance aqueous solubility.
  • Derivatization: Convert the acetic acid to a methyl ester for lipophilic media .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Explosivity risk: Store nitro-containing compounds away from heat/open flames.
  • Waste disposal: Neutralize silyl ethers with aqueous NH4F before disposal. Reference OSHA guidelines for nitration reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid
Reactant of Route 2
2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid

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